molecular formula C22H31N5OS B2962727 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203073-05-5

1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2962727
CAS No.: 1203073-05-5
M. Wt: 413.58
InChI Key: YPJWFRNFBAZMCL-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 1-methylindoline moiety linked to a 4-methylpiperazine group via an ethyl chain, with a thiophen-2-ylmethyl substituent on the urea nitrogen. The 4-methylpiperazine group enhances solubility and bioavailability, while the thiophene and indoline moieties may contribute to aromatic stacking or receptor binding .

Properties

IUPAC Name

1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5OS/c1-25-9-11-27(12-10-25)21(16-24-22(28)23-15-19-4-3-13-29-19)17-5-6-20-18(14-17)7-8-26(20)2/h3-6,13-14,21H,7-12,15-16H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWFRNFBAZMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)N(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H26N4OS
  • Molecular Weight : 350.49 g/mol
  • CAS Number : Not specified in available literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and piperazine precursors. The incorporation of thiophene and urea functionalities is crucial for enhancing the biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including renal cancer cells (Caki cells). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
Caki Cells9.88Induction of apoptosis
HUVEC Cells179.03Inhibition of endothelial cell proliferation

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Histone Deacetylase Inhibition : The compound has been shown to inhibit HDAC1, leading to alterations in gene expression associated with cell survival and apoptosis.
  • Modulation of Apoptotic Pathways : It influences the expression levels of key proteins such as Bax and Bcl-2, promoting apoptotic signaling pathways.
  • Molecular Docking Studies : These studies suggest stable interactions with critical residues in target enzymes, indicating a strong binding affinity that correlates with observed biological activities.

Study 1: Evaluation in Renal Cancer Models

A detailed study explored the efficacy of this compound in renal cancer models, demonstrating its ability to induce significant apoptosis in Caki cells. This was supported by:

  • Increased levels of pro-apoptotic markers.
  • Decreased levels of anti-apoptotic proteins.

Study 2: Comparative Analysis with Other Urea Derivatives

In a comparative study involving various urea derivatives, this compound showed superior activity against tumor cells compared to other analogs. The structural modifications contributed to enhanced binding affinity and selectivity towards cancerous cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Urea Derivatives with Piperazine and Heterocyclic Substituents

Several urea-based compounds share structural similarities with the target molecule, differing primarily in their aromatic and heterocyclic substituents. Key examples include:

1-Phenyl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11i)
  • Structure : Contains a phenyl group and a thiazole-linked piperazine moiety.
  • Data :
    • Yield: 87.8%
    • Molecular Weight: 466.2 g/mol (ESI-MS)
  • Higher yield suggests synthetic accessibility .
1-(3-(2,4-Dimethylthiazol-5-yl)-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-(4-methylpiperazin-1-yl)urea
  • Structure: Features an indenopyrazole core and a dimethylthiazole group.
  • Comparison: The indenopyrazole system may enhance π-π interactions, while the dimethylthiazole could influence metabolic stability .

Thiophene-Containing Analogues

1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)
  • Structure : Lacks the urea and indoline groups but retains the thiophene and 4-methylpiperazine.
  • Data : Synthesized via ketone formation; used in antimicrobial studies.

Physicochemical and Pharmacological Data

Table 2: Pharmacological Insights

Compound Name Biological Activity Target/Mechanism Reference
Target Compound Not reported (assumed oncology/neurology) Potential kinase or receptor modulation
11i (Urea-thiazole-piperazine) Anticancer (specific targets undefined) Likely kinase inhibition
2a (Pyrazoline derivative) Antileukemic Apoptosis induction

Critical Analysis of Structural Motifs

  • Urea Backbone : Present in the target compound and 11i, it enables hydrogen bonding with biological targets, a feature absent in MK45/RTC5.
  • Thiophene vs. Thiazole : Thiophene (target compound) offers electron-rich aromaticity, while thiazole (11i) introduces nitrogen-based polarity, affecting solubility and target interactions.
  • 4-Methylpiperazine : Common across all analogues, this group improves pharmacokinetic properties but may introduce off-target effects (e.g., histamine receptor binding).

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